molecular formula C16H22N2O3 B11013219 (2E)-3-(3,4-dimethoxyphenyl)-1-(4-methylpiperazin-1-yl)prop-2-en-1-one

(2E)-3-(3,4-dimethoxyphenyl)-1-(4-methylpiperazin-1-yl)prop-2-en-1-one

Cat. No.: B11013219
M. Wt: 290.36 g/mol
InChI Key: GOEGRCUUJOUKGK-FNORWQNLSA-N
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Description

(E)-3-(3,4-DIMETHOXYPHENYL)-1-(4-METHYLPIPERAZINO)-2-PROPEN-1-ONE is a synthetic organic compound characterized by its unique chemical structure. This compound features a propenone backbone with a 3,4-dimethoxyphenyl group and a 4-methylpiperazino group. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(3,4-DIMETHOXYPHENYL)-1-(4-METHYLPIPERAZINO)-2-PROPEN-1-ONE typically involves the following steps:

    Starting Materials: The synthesis begins with 3,4-dimethoxybenzaldehyde and 4-methylpiperazine.

    Condensation Reaction: The key step involves a condensation reaction between 3,4-dimethoxybenzaldehyde and 4-methylpiperazine in the presence of a base such as sodium hydroxide or potassium carbonate.

    Reaction Conditions: The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures (60-80°C) for several hours.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(3,4-DIMETHOXYPHENYL)-1-(4-METHYLPIPERAZINO)-2-PROPEN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring can be modified with different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

(E)-3-(3,4-DIMETHOXYPHENYL)-1-(4-METHYLPIPERAZINO)-2-PROPEN-1-ONE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of (E)-3-(3,4-DIMETHOXYPHENYL)-1-(4-METHYLPIPERAZINO)-2-PROPEN-1-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • (E)-3-(3,4-Dimethoxyphenyl)-1-(4-methylpiperidino)-2-propen-1-one
  • (E)-3-(3,4-Dimethoxyphenyl)-1-(4-ethylpiperazino)-2-propen-1-one

Uniqueness

(E)-3-(3,4-DIMETHOXYPHENYL)-1-(4-METHYLPIPERAZINO)-2-PROPEN-1-ONE is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds. Its structural features make it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C16H22N2O3

Molecular Weight

290.36 g/mol

IUPAC Name

(E)-3-(3,4-dimethoxyphenyl)-1-(4-methylpiperazin-1-yl)prop-2-en-1-one

InChI

InChI=1S/C16H22N2O3/c1-17-8-10-18(11-9-17)16(19)7-5-13-4-6-14(20-2)15(12-13)21-3/h4-7,12H,8-11H2,1-3H3/b7-5+

InChI Key

GOEGRCUUJOUKGK-FNORWQNLSA-N

Isomeric SMILES

CN1CCN(CC1)C(=O)/C=C/C2=CC(=C(C=C2)OC)OC

Canonical SMILES

CN1CCN(CC1)C(=O)C=CC2=CC(=C(C=C2)OC)OC

solubility

>43.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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